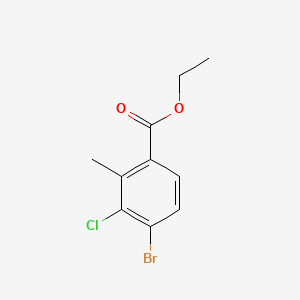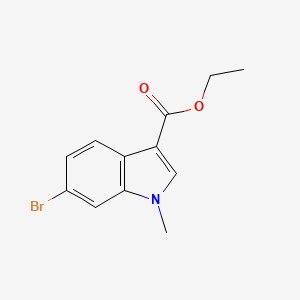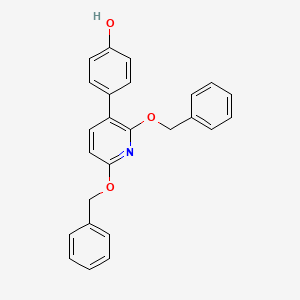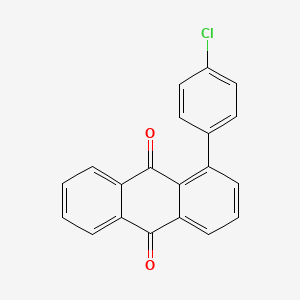
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester is a complex organic compound with the molecular formula C15H13BrO5 This compound is characterized by its naphthalene core, which is substituted with various functional groups including an acetyloxy group, a bromine atom, a methoxy group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester typically involves multiple steps, starting from naphthalene derivatives. One common synthetic route includes:
Bromination: Naphthalene is brominated to introduce a bromine atom at the desired position.
Methoxylation: The brominated naphthalene undergoes methoxylation to introduce a methoxy group.
Acetylation: The compound is then acetylated to introduce the acetyloxy group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 5-methoxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 8-bromo-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both acetyloxy and methoxy groups, along with the bromine atom, allows for versatile reactivity and interactions in various chemical and biological contexts.
特性
分子式 |
C16H15BrO5 |
|---|---|
分子量 |
367.19 g/mol |
IUPAC名 |
ethyl 4-acetyloxy-8-bromo-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H15BrO5/c1-4-21-16(19)10-7-11-12(17)5-6-13(20-3)15(11)14(8-10)22-9(2)18/h5-8H,4H2,1-3H3 |
InChIキー |
UUKHUYVLOKDWRN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)

![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)

![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)







![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)

